8-Bromo-2-methylindolizine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8BrN |
|---|---|
Molecular Weight |
210.07 g/mol |
IUPAC Name |
8-bromo-2-methylindolizine |
InChI |
InChI=1S/C9H8BrN/c1-7-5-9-8(10)3-2-4-11(9)6-7/h2-6H,1H3 |
InChI Key |
VHJGJMNUFUSSOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=CC=C(C2=C1)Br |
Origin of Product |
United States |
Synthetic Strategies for 8 Bromo 2 Methylindolizine and Analogous Brominated 2 Methylindolizines
Construction of the Indolizine (B1195054) Ring System with Bromine Pre-incorporation
This strategy involves building the indolizine skeleton from precursors where a bromine atom is already present on what will become the six-membered ring of the final product. This method offers the significant advantage of ensuring the bromine is located at a specific, predetermined position.
Pyrido[1,2-a]indolizine Scaffolds via Cycloaddition Reactions
Cycloaddition reactions are among the most powerful and widely used methods for constructing the indolizine ring system. rsc.orgchim.it These reactions typically involve the formation of the five-membered pyrrole (B145914) ring onto a pre-existing pyridine (B92270) ring.
The 1,3-dipolar cycloaddition of pyridinium (B92312) ylides with electron-deficient alkenes or alkynes is a cornerstone of indolizine synthesis. chim.itresearchgate.net The general mechanism involves the initial formation of a pyridinium salt by reacting a pyridine derivative with an α-halo ketone or a related alkylating agent. This salt is then deprotonated, typically with a mild base, to generate a stabilized pyridinium ylide in situ. This ylide, acting as a 1,3-dipole, subsequently reacts with a dipolarophile (an alkene or alkyne) in a [3+2] cycloaddition fashion. rsc.org
When an alkyne is used as the dipolarophile, the initially formed dihydroindolizine intermediate spontaneously aromatizes to the stable indolizine product. researchgate.net If an alkene is used, the resulting tetrahydroindolizine cycloadduct requires a subsequent oxidation step to achieve the fully aromatic indolizine core. rsc.org
The substitution pattern of the final indolizine product is directly controlled by the substitution pattern of the initial pyridinium salt precursor. To synthesize an 8-bromo-substituted indolizine, the synthetic strategy must begin with a pyridine derivative that is brominated at the C-3 position. Upon N-alkylation and subsequent cyclization, the C-3 position of the pyridine ring becomes the C-8 position of the indolizine ring.
For example, a palladium-catalyzed multicomponent reaction has been developed that couples 3-bromopyridine (B30812) with an imine and an alkyne to generate an 8-substituted indolizine, demonstrating the principle of regiocontrol from the starting pyridine. nih.govrsc.org This highlights that the selection of a specifically substituted bromopyridine is crucial for the regioselective synthesis of brominated indolizines like 8-bromo-2-methylindolizine. nih.govrsc.org The versatility of this approach allows for systematic modulation of substituents on the indolizine core by choosing appropriately substituted starting materials. nih.gov
Table 1: Regiocontrol in Indolizine Synthesis via Bromopyridine Precursors
| Pyridine Precursor | Resulting Indolizine | Synthesis Strategy | Reference |
|---|---|---|---|
| 3-Bromopyridine | 8-Bromoindolizine derivative | Palladium-catalyzed multicomponent reaction | rsc.org |
| 5-Substituted-2-bromopyridine | 6-Substituted indolizine derivative | Palladium-catalyzed carbonylative coupling | nih.gov |
Intramolecular Cyclization Approaches
Intramolecular cyclization reactions provide another robust pathway to the indolizine core. The classic Tschitschibabin reaction, which involves the reaction of 2-alkylpyridines with α-haloketones, is a primary example. chim.it To generate an this compound via this method, one would start with 3-bromo-2-methylpyridine (B185296). The reaction proceeds through the initial N-alkylation of the pyridine nitrogen by the α-haloketone, followed by an intramolecular condensation reaction (an aldol-type reaction) and subsequent dehydration to form the aromatic indolizine.
More modern approaches include the cycloisomerization of 2-propargylpyridines, which can be catalyzed by various transition metals to yield indolizines. organic-chemistry.org By starting with a 3-bromo-2-propargylpyridine, this method could be adapted to produce 8-bromoindolizines.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single pot to form a complex product, thereby reducing waste and simplifying procedures. nih.govacs.org Several MCRs have been developed for indolizine synthesis and can be adapted for brominated analogues by using a bromopyridine as one of the components.
One such strategy involves a copper-catalyzed aerobic decarboxylative cycloaddition of pyridines, methyl ketones, and alkenoic acids under solvent-free conditions. organic-chemistry.org The reaction proceeds through a cascade of bromination of the ketone, formation of a pyridinium ylide, cycloaddition, and subsequent oxidative aromatization. organic-chemistry.org By employing a 3-bromopyridine derivative in this reaction, one could theoretically access 8-bromoindolizines. Another example is the microwave-mediated three-component reaction of a pyridine, an acyl bromide, and an alkyne, which offers a rapid, one-pot synthesis of indolizines. acs.org
Table 2: Selected Multicomponent Reactions for Indolizine Synthesis
| Reaction Components | Catalyst/Conditions | Key Features | Reference |
|---|---|---|---|
| Pyridine, Methyl Ketone, Alkenoic Acid | CuBr, O₂, 80°C, Solvent-free | Cascade reaction involving in situ bromination and cycloaddition. | organic-chemistry.org |
| Pyridine, Acyl Bromide, Alkyne | Basic Alumina, Microwave | Rapid, one-pot synthesis. | acs.org |
| Bromopyridine, Imine, Alkyne | Pd₂(dba)₃, Xantphos, CO | Carbonylative coupling leading to highly substituted indolizines. | nih.gov |
Post-Synthetic Bromination Methodologies on 2-Methylindolizine (B1618379) Scaffolds
This alternative strategy involves the direct bromination of a pre-synthesized 2-methylindolizine core. The indolizine ring is π-electron rich and susceptible to electrophilic substitution. mdpi.com However, the regioselectivity of this substitution can be a significant challenge. The electron density is highest at the C-3 position, followed by the C-1 position, making these the most common sites for electrophilic attack. chim.itmdpi.com
Nitration of 2-methylindolizine, for instance, primarily yields the 1-nitro derivative with smaller amounts of the 3-nitro and 1,3-dinitro products, showcasing the typical reactivity pattern. jbclinpharm.org Direct bromination would be expected to follow a similar regioselectivity, favoring substitution at C-1 and/or C-3.
Recent advances have provided more controlled methods for halogenation. A copper(II)-catalyzed three-component cascade reaction of pyridine, an α-acylmethylbromide, and maleic anhydride (B1165640) has been developed to synthesize 1-bromoindolizines directly. acs.orgnih.gov The final step of this cascade is a dehydrogenative bromination of the newly formed indolizine ring at the C-1 position. thieme-connect.comacs.orgnih.gov While this provides a route to 1-bromoindolizines, it does not address the synthesis of 8-bromo isomers.
More recently, a regioselective electrochemical method has been established for the consecutive C-3 sulfonylation and C-1 bromination of indolizines. rsc.org This further underscores the inherent reactivity of the C-1 and C-3 positions. Achieving bromination at the C-8 position via a post-synthetic electrophilic substitution on an unsubstituted 2-methylindolizine is therefore synthetically challenging and would likely require the presence of specific directing groups on the scaffold or the use of more advanced, site-selective C-H activation techniques.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 3-Bromopyridine |
| 3-Bromo-2-methylpyridine |
| 2-Methylindolizine |
| 1-Bromoindolizine |
| 8-Substituted indolizine |
| 6-Substituted indolizine |
| 1-Nitro-2-methylindolizine |
| 3-Nitro-2-methylindolizine |
| 1,3-Dinitro-2-methylindolizine |
| 2-Propargylpyridine |
| 3-Bromo-2-propargylpyridine |
| α-Halo ketone |
| Pyridinium ylide |
| Ethyl propiolate |
| Maleic anhydride |
| Acyl bromide |
| Alkenoic acid |
| Methyl ketone |
| Imine |
| Alkyne |
| 2-Bromo-N-propylacetamide |
| Methyl 2-bromoacetate |
| para-Nitrophenyl propiolate |
| para-Nitrophenyl isonicotinic ester |
| 3-(4-Bromo-benzoyl)-2-methyl-indolizine-1-carbaldehyde |
| 4-Bromobenzoyl chloride |
| Bromonitromethane |
| 2,4-Dibromoacetophenone |
| 2-Bromoacetonitrile |
| 3-Haloindolizine |
| 2-Arylated indolizine |
| 1,2-Dibromocyclooctane |
| Cyclooctene |
| Copper chloride |
| Copper bromide |
| Palladium |
Regioselective C-8 Bromination Pathways
Direct electrophilic bromination of 2-methylindolizine is unlikely to yield the 8-bromo derivative as the primary product. The electron density distribution in the indolizine ring system favors electrophilic attack at the 5-membered pyrrole ring, specifically at the C-3 and C-1 positions. nih.govjbclinpharm.org When the C-3 position is occupied, substitution then occurs at the C-1 position. nih.gov Halogenation of the pyridine ring (positions C-5 to C-8) is less common and generally requires indirect methods.
One potential, albeit less direct, pathway to achieve C-8 substitution involves the lithiation of the indolizine core. It has been demonstrated that 2-substituted indolizines can be selectively lithiated at the C-5 position, allowing for subsequent quenching with an electrophile. nih.govresearchgate.net While this method has been successfully applied for the synthesis of 5-haloindolizines, nih.gov achieving C-8 lithiation would likely require a directing group at a neighboring position to guide the metalation. Without such a directing group, the inherent electronic preferences of the ring system would dominate.
Another strategy could involve the synthesis of a pre-functionalized pyridine ring that is then used to construct the indolizine core. For instance, starting with a 3-bromo-2-methylpyridine derivative and constructing the five-membered ring through a suitable cyclization reaction could provide a viable route to this compound.
Electrochemical Bromination Protocols
Electrochemical methods offer a green and often highly regioselective alternative to traditional chemical reagents for halogenation. In the context of indolizines, electrochemical protocols have been developed for difunctionalization, including bromination. acs.org These methods typically proceed under catalyst- and oxidant-free conditions, generating the halogenating species in situ.
A notable example is the electrochemical cascade C-H sulfonylation–bromination of indolizines, where KBr serves as both the brominating agent and the electrolyte. acs.org This process, however, leads to consecutive C-3 sulfonylation and C-1 bromination, again highlighting the intrinsic reactivity of the pyrrole ring. To achieve C-8 bromination using an electrochemical approach, one would likely need to block the more reactive C-1 and C-3 positions and potentially employ a directing group to favor substitution on the pyridine ring. The specific conditions would need to be carefully optimized to favor the desired C-8 substituted product.
| Electrochemical Bromination Approach | Description | Key Features | Reported Regioselectivity |
| C-H Sulfonylation–Bromination | An electrochemical cascade reaction using KBr as the bromine source and electrolyte. acs.org | Catalyst- and oxidant-free, environmentally friendly. acs.org | C-3 sulfonylation followed by C-1 bromination. acs.org |
Catalyst-Mediated Bromination Approaches
Catalyst-mediated reactions can offer alternative pathways and selectivities compared to uncatalyzed reactions. Copper catalysts, in particular, have been employed in the halogenation of indolizines.
Copper(II) halides have been used to mediate the direct halogenation of indolizines, affording 3-haloindolizines with excellent regioselectivity under mild conditions. usp.br More recently, a copper(II)-catalyzed three-component cascade reaction has been developed to synthesize 1-bromoindolizines. nih.govthieme-connect.com This reaction proceeds through a 1,3-dipolar cycloaddition followed by an unprecedented dehydrogenative bromination of the resulting indolizine at the C-1 position. nih.govthieme-connect.com The proposed mechanism involves a radical cation intermediate trapped by a bromide anion, rather than a standard electrophilic aromatic substitution. thieme-connect.com
While these methods demonstrate the utility of copper in promoting bromination, they still favor functionalization of the pyrrole ring. Achieving C-8 bromination would necessitate a catalytic system capable of overriding this inherent reactivity, possibly through a directed C-H activation mechanism on the pyridine portion of the molecule.
| Catalyst System | Reaction Type | Product | Reference |
| Cu(II) Halide | Direct Halogenation | 3-Haloindolizines | usp.br |
| Copper(II) Chloride | Three-component cascade | 1-Bromoindolizines | nih.govthieme-connect.com |
Advanced Catalytic Systems in Indolizine Synthesis and Halogenation
The construction and functionalization of the indolizine core have been significantly advanced through the use of transition metal catalysis. Palladium, copper, gold, and rhodium catalysts have all been instrumental in developing efficient and selective synthetic routes.
Palladium-Catalyzed Annulation Reactions
Palladium catalysis is a powerful tool for constructing the indolizine skeleton through various annulation strategies. One approach involves the palladium-catalyzed cross-coupling/cycloisomerization of 3-(2-pyridyl) propargyl carbonates with organoboronic acids, which provides 1,3-disubstituted indolizines. rsc.orgrsc.org Another efficient method is the palladium-catalyzed carbonylative cyclization/arylation cascade of 2-propargylpyridines to produce 2-aroyl indolizines. nih.govsci-hub.se Furthermore, palladium-catalyzed synthesis of indolizines from pyrrole and 1,4-dibromo-1,3-butadienes has been reported. acs.org These methods offer access to a wide range of functionalized indolizines that can be further modified. Palladium has also been used for the selective arylation of indolizines at the C-3 position. nih.gov
| Palladium-Catalyzed Reaction | Starting Materials | Product Type | Reference |
| Cross-coupling/cycloisomerization | 3-(2-pyridyl) propargyl carbonates, organoboronic acids | 1,3-Disubstituted indolizines | rsc.orgrsc.org |
| Carbonylative cyclization/arylation | 2-Propargylpyridines, iodoarenes, CO | 2-Aroyl indolizines | nih.govsci-hub.se |
| Annulation | Pyrrole, 1,4-dibromo-1,3-butadienes | Multisubstituted indolizines | acs.org |
| C-3 Arylation | Indolizines, aryl halides | 3-Arylindolizines | nih.gov |
Copper-Catalyzed Cyclization and Functionalization
Copper catalysts are widely used in indolizine synthesis due to their low cost and versatile reactivity. Copper-catalyzed annulation of 2-alkylazaarenes with α,β-unsaturated carboxylic acids provides a direct route to C-2 arylated indolizines. nih.govacs.org Another significant application is the copper-catalyzed cycloisomerization of 2-pyridyl-substituted propargylic acetates, which yields C-1 oxygenated indolizines. organic-chemistry.org As mentioned earlier, copper catalysts are also effective in the synthesis of 1-bromoindolizines through a dehydrogenative functionalization cascade. nih.govthieme-connect.com A solvent-free copper-catalyzed reaction of pyridine, acetophenone, and nitroolefin has also been developed for indolizine synthesis. researchgate.net
| Copper-Catalyzed Reaction | Starting Materials | Product Type | Reference |
| Annulation | 2-Alkylazaarenes, α,β-unsaturated carboxylic acids | C-2 Arylated indolizines | nih.govacs.org |
| Cycloisomerization | 2-Pyridyl-substituted propargylic acetates | C-1 Oxygenated indolizines | organic-chemistry.org |
| Dehydrogenative Bromination | Pyridine, α-acylmethylbromide, maleic anhydride | 1-Bromoindolizines | nih.govthieme-connect.com |
| Three-component reaction | Pyridine, acetophenone, nitroolefin | Substituted indolizines | researchgate.net |
Gold and Rhodium-Catalyzed Transformations
Gold and rhodium catalysts have emerged as powerful tools for unique transformations in indolizine synthesis. Gold catalysis, known for its carbophilicity, has been utilized in the hydroarylation/cycloaromatization of α-(N-pyrrolyl)ketones with alkynes to form polysubstituted indolizines. usp.br
Rhodium catalysts have been employed in the C-H functionalization of the indolizine ring. For instance, rhodium-catalyzed olefination of indolizines at the 8-position has been reported, which is a significant finding for achieving functionalization on the pyridine ring. researchgate.net Rhodium(III) catalysis has also been used to synthesize indolizines substituted with aryl rings. rsc.org Additionally, rhodium-catalyzed tandem hydroformylation, dehydration, and cyclization sequences have been developed for the synthesis of dihydroindolizine derivatives. ijettjournal.org
| Catalyst | Reaction Type | Key Feature | Reference |
| Gold | Hydroarylation/cycloaromatization | Synthesis of polysubstituted indolizines. | usp.br |
| Rhodium | C-H Olefination | Regioselective functionalization at the C-8 position. | researchgate.net |
| Rhodium | C-H Arylation | Synthesis of aryl-substituted indolizines. | rsc.org |
| Rhodium | Tandem hydroformylation/cyclization | Synthesis of dihydroindolizine derivatives. | ijettjournal.org |
Green Chemistry Approaches in this compound Synthesis
The application of green chemistry principles to the synthesis of brominated 2-methylindolizines focuses on enhancing reaction efficiency while minimizing environmental harm. Key strategies include the use of microwave irradiation and sonication to accelerate reactions and reduce energy consumption, alongside efforts to eliminate hazardous solvents and catalysts.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant reductions in reaction times, often from hours to minutes, along with higher yields and cleaner reaction profiles. rsmraiganj.innih.gov This technique has been successfully applied to the one-pot synthesis of various indolizine derivatives. researchgate.net For instance, a greener, one-pot method for synthesizing 4-bromo-pyrrolo[1,2-a]quinoline derivatives, which are structurally related to brominated indolizines, utilizes microwave heating to achieve high yields in a significantly reduced timeframe compared to conventional methods. ijettjournal.org
In a notable application, ethyl 3-substituted-7-methylindolizine-1-carboxylates were synthesized via a microwave-assisted multicomponent reaction of 4-methylpyridine, phenacyl bromide, and ethyl alkynoate. rsmraiganj.in The reaction, completed in just 5 minutes at 100 °C, demonstrates the efficiency of this approach. rsmraiganj.in Researchers have also noted that such unconventional activation techniques generally increase the purity of the final compound. scispace.com While a direct microwave-assisted synthesis for this compound is not explicitly detailed, the successful synthesis of these closely related analogs provides a strong precedent.
Table 1: Examples of Microwave-Assisted Synthesis of Analogous Indolizine Derivatives
| Starting Materials | Product Type | Conditions | Time | Yield | Reference |
|---|---|---|---|---|---|
| 3-Bromo quinoline, Phenacyl bromide, Electron-deficient alkynes | 4-Bromo-pyrrolo[1,2-a]quinoline derivatives | Triethylamine, Acetonitrile, Microwave | Trimmed Time | High | ijettjournal.org |
| 4-Methyl picoline, Phenacyl bromide, Ethyl alkynoate | Ethyl 3-substituted-7-methylindolizine-1-carboxylates | Triethylamine, Acetonitrile, Microwave | 5 min | 76% (gram scale) | rsmraiganj.in |
| Pyridine, Bromoacetophenones, Ethyl glyoxalate | Polysubstituted indolizines | Na2CO3, Acetonitrile, Reflux | 16 h | Moderate-Good | scispace.com |
| Pyridinium ylides, Alkenes/Alkynes | Indolizine derivatives | Amberlite-IRA 402(OH), Aqueous medium, 300W Microwave | 1 min | Good | scispace.com |
Ultrasound-Assisted Synthesis
Ultrasound irradiation, or sonication, is another cornerstone of green chemical synthesis. It enhances reaction rates and yields by accelerating the mass and heat transfer between chemicals through acoustic cavitation. nih.gov This energy-efficient method often allows for milder reaction conditions and shorter durations. nih.govresearchgate.net
The application of ultrasound has been reported for the efficient, one-pot synthesis of fluorescent indolizine derivatives. researchgate.net Furthermore, ultrasound has been effectively used for the bromination of other heterocyclic systems, such as indazoles, using N-bromosuccinimide (NBS) or dibromodimethylhydantoin (DBDMH) as the bromine source. nih.govrsc.org These reactions are completed in as little as 30 minutes under mild conditions, showcasing a green alternative to conventional bromination, which often requires harsh reagents. nih.govrsc.org This suggests a viable pathway for the green bromination of a pre-formed 2-methylindolizine core. A study by Schneider and co-workers specifically highlights that ultrasound-induced synthesis can efficiently produce a variety of indolizines with compatibility for diverse functional groups. rsc.org
Table 2: Application of Ultrasound in the Synthesis and Bromination of Heterocycles
| Reaction Type | Substrate | Reagents/Conditions | Time | Outcome | Reference |
|---|---|---|---|---|---|
| Indolizine Synthesis | Pyridinium Ylide Precursors | One-pot, multicomponent, Ultrasound irradiation | Short | Efficient synthesis of fluorescent indolizines | researchgate.net |
| C-H Bromination | Indazoles | DBDMH, Na2CO3, EtOH, 40 °C, Ultrasound | 30 min | Efficient and rapid bromination | nih.govrsc.org |
| Indolizine Synthesis | Pyridinium ylide/Alkyne | Ultrasound-induced | Short | Efficient production, compatible with various functional groups | rsc.org |
| Indolizine Synthesis | 4,4′-bipyridine, α-bromo carbonyls, Alkynes | Candida antarctica lipase, Ultrasound | 2 h | Good yields, pure indolizines | mdpi.com |
Other Green Approaches
Beyond energy-assisted methods, other green strategies are relevant to the synthesis of this compound.
Solvent-Free Synthesis: The elimination of hazardous organic solvents is a primary goal of green chemistry. A copper-catalyzed, solvent-free method has been developed for synthesizing indolizine derivatives. rsc.orgorganic-chemistry.org This reaction proceeds via an in-situ bromination of a methyl ketone, followed by cycloaddition and aromatization, all under solvent-free conditions and open to the air (using oxygen as the oxidant). organic-chemistry.org This approach is atom-economical and utilizes simple substrates, making it a valuable green protocol. organic-chemistry.org
Metal-Free Synthesis: To avoid the use of potentially toxic and expensive transition metal catalysts, metal-free synthetic routes are being developed. One such strategy involves a cascade Michael/SN2/aromatization reaction between 2-alkylazaarene derivatives and bromonitroolefins to produce polysubstituted indolizines without the need for a metal catalyst. acs.org
Eco-Friendly Brominating Agents: Conventional bromination often employs molecular bromine (Br₂), which is highly toxic and hazardous. nih.gov Greener alternatives include the use of bromide-bromate salts, which generate only aqueous salt as waste, or the in situ generation of bromine from safer precursors like hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂). nih.govcambridgescholars.com These methods offer a safer and more sustainable approach to introducing the bromine atom onto the indolizine scaffold. nih.gov
Reactivity and Functionalization of the 8 Bromo 2 Methylindolizine Scaffold
Substitution Reactions and Reactivity at the Indolizine (B1195054) Core
The indolizine nucleus is characterized as a π-excessive heterocycle, which makes it highly susceptible to electrophilic attack, particularly on the five-membered pyrrole (B145914) moiety. mdpi.com
The indolizine ring system readily undergoes electrophilic aromatic substitution (SEAr) reactions, a consequence of its aromatic character and high electron density. smolecule.comlibretexts.org The substitution pattern is predominantly directed towards the C-1 and C-3 positions of the electron-rich pyrrole ring. mdpi.comchim.it
Kinetic studies comparing the rate of electrophilic acylation (a Friedel-Crafts type reaction) of different indolizines revealed that 2-methylindolizine (B1618379) reacts nearly as fast as the parent indolizine, indicating that the activating effect of the methyl group is significant. nih.gov For 8-Bromo-2-methylindolizine, electrophiles are therefore expected to preferentially attack the C-3 or C-1 positions. Common electrophilic substitution reactions for indolizines include nitration, halogenation, and acylation. chim.itjbclinpharm.org The reaction proceeds via a two-step mechanism involving the formation of a stabilized cationic intermediate (a benzenonium ion equivalent), followed by deprotonation to restore aromaticity. libretexts.orglibretexts.org
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reagent Type | Electrophile (E+) | Predicted Major Product(s) |
|---|---|---|
| Nitration | NO₂⁺ | 1-Nitro-8-bromo-2-methylindolizine and/or 3-Nitro-8-bromo-2-methylindolizine |
| Halogenation | Br⁺, Cl⁺ | 1,8-Dibromo-2-methylindolizine and/or 3-Bromo-8-bromo-2-methylindolizine |
Direct nucleophilic aromatic substitution (SNAr) at the C-8 position of this compound, involving the displacement of the bromide ion by a nucleophile, is generally not a favored reaction pathway. wikipedia.org The carbon-bromine bond at an sp²-hybridized carbon of the pyridine (B92270) ring is strong, and the ring system is not sufficiently electron-deficient to facilitate this type of reaction under standard conditions.
Studies on analogous 5-haloindolizines have shown that they are typically unreactive towards nucleophilic attack. msu.ru Nucleophilic substitution at the C-5 position (analogous to C-8) has only been successfully demonstrated when the indolizine ring is activated by potent electron-withdrawing groups, such as a cyano group at the C-6 position. msu.ruresearchgate.net In the case of this compound, the presence of the electron-donating 2-methyl group further disfavors nucleophilic attack on the ring system. Therefore, the bromine atom at C-8 primarily functions as a leaving group in transition-metal-catalyzed cross-coupling reactions rather than in direct SNAr reactions.
Cross-Coupling Reactions at the Bromine Moiety (C-8 Position)
The bromine atom at the C-8 position is an invaluable synthetic handle, enabling a wide array of functionalizations through palladium-catalyzed cross-coupling reactions. These reactions provide a powerful and versatile strategy for constructing carbon-carbon and carbon-heteroatom bonds at this specific position.
The Suzuki-Miyaura coupling is a highly effective method for the arylation or heteroarylation of the this compound core. libretexts.org This reaction involves the palladium-catalyzed cross-coupling of the C-8 bromine atom with an organoboron reagent, typically an aryl or heteroaryl boronic acid or its ester derivative (e.g., a BPin ester). scholaris.ca The reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org A base is required to activate the organoboron species for the transmetalation step. This method is widely used due to its high tolerance for various functional groups on both coupling partners. scholaris.ca Research on 5-bromoindolizines has confirmed their utility as suitable precursors for 5-arylindolizines via Suzuki coupling, providing a direct precedent for the reactivity of the 8-bromo isomer. msu.ru
Table 2: Typical Conditions for Suzuki-Miyaura Coupling of this compound
| Component | Examples | Role in Reaction |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ | Catalyzes the oxidative addition and reductive elimination steps. |
| Ligand | PPh₃, XPhos, dppf | Stabilizes the palladium center and modulates its reactivity. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid/ester for transmetalation. |
| Boron Reagent | Arylboronic acid (Ar-B(OH)₂), Arylboronic ester (Ar-BPin) | Source of the aryl/heteroaryl group. |
| Solvent | Dioxane, Toluene, DMF, Acetonitrile (often with water) | Dissolves reactants and facilitates the reaction. |
The Heck reaction offers a pathway to introduce alkenyl substituents at the C-8 position by coupling this compound with an alkene in the presence of a palladium catalyst and a base. google.com While attempts to perform Heck reactions directly on the C-H bonds of the indolizine core have met with variable success nih.gov, the presence of the C-8 bromine provides a classic substrate for this transformation. The reaction typically employs a palladium(0) catalyst, which undergoes oxidative addition into the carbon-bromine bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the alkenylated indolizine and regenerate the catalyst.
Table 3: Typical Components for Heck Coupling of this compound
| Component | Examples | Role in Reaction |
|---|---|---|
| Palladium Catalyst | Pd(OAc)₂, PdCl₂ | Precursor to the active Pd(0) catalyst. |
| Ligand | PPh₃, P(o-tolyl)₃, Tricyclopentylphosphine | Stabilizes the catalyst and influences regioselectivity. |
| Base | Et₃N, K₂CO₃, Cs₂CO₃ | Neutralizes the HX generated during the catalytic cycle. |
| Alkene | Styrene, Acrylates, Acrylonitrile | The source of the new vinyl group. |
| Solvent | DMF, Acetonitrile, Dioxane | Provides the reaction medium. |
The Sonogashira coupling is the premier method for introducing terminal alkynes onto the indolizine scaffold at the C-8 position. organic-chemistry.org This reaction involves the coupling of this compound with a terminal alkyne, co-catalyzed by palladium and copper(I) salts in the presence of an amine base. libretexts.org The catalytic cycle is thought to involve the formation of a copper(I) acetylide, which then transmetalates to a palladium(II) complex formed from the oxidative addition of the bromoindolizine. Subsequent reductive elimination yields the 8-alkynyl-2-methylindolizine product. Successful Sonogashira coupling of 5-iodoindolizines serves as a strong precedent for the feasibility of this reaction at the C-8 position of the bromo-analogue. mdpi.com
Table 4: Typical Conditions for Sonogashira Coupling of this compound
| Component | Examples | Role in Reaction |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Main catalyst for the cross-coupling cycle. |
| Copper(I) Co-catalyst | CuI | Facilitates the formation of the reactive copper acetylide. |
| Base | Et₃N, Diisopropylamine (DIPA) | Acts as both the base and often as the solvent. |
| Alkyne | Phenylacetylene, Propargyl alcohol | The alkyne coupling partner. |
| Solvent | THF, DMF, Toluene (if amine is not used as solvent) | Dissolves reactants. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. organic-chemistry.org This reaction is particularly useful for the amination of aryl halides, including heteroaryl halides. In the context of this compound, the bromine atom at the C-8 position serves as a reactive site for this transformation.
The general mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine and regenerates the palladium(0) catalyst. organic-chemistry.org
For the successful amination of 2-bromopyridines, which are structurally related to the pyridine ring of indolizine, various palladium catalysts and ligands have been employed. researchgate.net Common catalyst systems include palladium(II) acetate (B1210297) [Pd(OAc)2] or tris(dibenzylidenacetone)dipalladium(0) [Pd2(dba)3] in combination with phosphine (B1218219) ligands such as 1,3-bis(diphenylphosphino)propane (B126693) (dppp) or bulky, electron-rich ligands like XPhos. researchgate.netdntb.gov.ua The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or potassium carbonate (K2CO3), is crucial for the reaction's success. researchgate.net
A typical procedure for the Buchwald-Hartwig amination of a bromopyridine involves heating the substrate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base in an inert solvent like toluene. chemspider.com These conditions can be adapted for the amination of this compound to introduce a variety of primary and secondary amines at the C-8 position, leading to the synthesis of novel 8-amino-2-methylindolizine derivatives.
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Ref. |
| Pd(OAc)2 | XPhos | t-BuONa | - | - | researchgate.net |
| Pd(OAc)2 | (±)-BINAP | K2CO3 | - | - | researchgate.net |
| [Pd2(dba)3] | (±)-BINAP | NaOtBu | Toluene | 80 | chemspider.com |
| Pd2(dba)3 | dppp (B1165662) | NaOtBu | Toluene | 80 | researchgate.net |
This table presents general conditions reported for the amination of bromopyridines, which can be considered as starting points for the optimization of the amination of this compound.
Stille Coupling and Negishi Coupling Potential
The C-8 position of this compound is also amenable to palladium-catalyzed carbon-carbon (C-C) bond-forming reactions such as the Stille and Negishi couplings. These reactions offer powerful methods for introducing alkyl, vinyl, and aryl groups onto the indolizine core.
The Stille reaction involves the coupling of an organotin compound with an organic halide. wikipedia.org The reaction typically employs a palladium catalyst, such as Pd(PPh3)4 or PdCl2(PPh3)2. nih.gov The choice of reaction conditions, including the presence of additives like lithium chloride (LiCl), can significantly influence the chemoselectivity of the coupling, particularly when multiple reactive sites are present in the substrate. nih.gov For this compound, a Stille coupling would allow for the introduction of a wide range of organic substituents by reacting it with the appropriate organostannane reagent.
The Negishi coupling utilizes an organozinc reagent to couple with an organic halide. researchgate.net This method is known for its high functional group tolerance. The reaction of 2-arylindolizines with n-butyllithium followed by transmetalation with zinc chloride (ZnCl2) generates an organozinc intermediate that can be coupled with aryl halides using a palladium catalyst like Pd(Ph3)4. usp.br A similar strategy could be applied to this compound, where the bromine atom would serve as the coupling partner for an organozinc reagent. For instance, treatment of bromoarenes with dimethylzinc (B1204448) in the presence of a palladium catalyst such as Pd(dppe)Cl2 or Pd(dppf)Cl2 has been shown to be a high-yielding route to methylarenes. researchgate.net
Ligand and Catalyst Optimization for C-8 Functionalization
The efficiency and selectivity of cross-coupling reactions at the C-8 position of this compound are highly dependent on the choice of ligand and catalyst. The electronic and steric properties of the phosphine ligand, in particular, play a crucial role in the outcome of palladium-catalyzed reactions. researchgate.net
For Buchwald-Hartwig aminations, bulky and electron-rich phosphine ligands are often favored as they promote the reductive elimination step and stabilize the active palladium(0) species. researchgate.net Chelating bis(diphenylphosphane) ligands like dppp have also demonstrated excellent results in the coupling of amines with 2-bromopyridines. researchgate.net
In Stille couplings, the choice of ligand can influence the chemoselectivity. For substrates containing both a bromo and a triflate group, the selectivity between C-Br and C-OTf bond cleavage can be modulated by the palladium catalyst and the presence of additives. nih.gov Similarly, for Negishi couplings, the nature of the palladium catalyst and its phosphine ligand can impact the reaction's efficiency and substrate scope. researchgate.net
Therefore, the optimization of ligand and catalyst systems is a critical aspect of developing robust and selective methods for the C-8 functionalization of this compound. Screening a variety of ligands with different steric and electronic properties, in combination with various palladium precursors, is essential to identify the optimal conditions for a specific transformation.
Derivatization and Functional Group Interconversion at Other Positions (C-1, C-2, C-3)
Beyond the functionalization at the C-8 position, the indolizine scaffold offers opportunities for derivatization at other carbon atoms, namely C-1, C-2, and C-3. These positions exhibit distinct reactivity patterns that can be exploited for the introduction of various functional groups.
Alkylation and Acylation Reactions
Friedel-Crafts type reactions provide a classical approach for the alkylation and acylation of aromatic systems, including indolizines. byjus.comlibretexts.org
Alkylation reactions introduce alkyl groups onto the aromatic ring. byjus.comlibretexts.org For instance, the methyl group at the C-2 position of this compound can be introduced via alkylation reactions using reagents like methyl iodide in the presence of a strong base.
Acylation of indolizines typically occurs at the C-3 or C-1 position, with a preference for the C-3 position. chim.it If the C-3 position is already substituted, acylation may occur at the C-1 position. chim.it The Friedel-Crafts acylation, using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3), is a common method. chim.it For example, 2-methylindolizine can be acylated to yield 3-acetyl-2-methylindolizine. chim.it
C-H Activation and Direct Functionalization Strategies
Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocycles. mt.compkusz.edu.cn This approach avoids the need for pre-functionalized starting materials. For indolizines, palladium-catalyzed C-H activation offers a route for direct functionalization. Rhodium-catalyzed C-H activation has also been developed for the alkylation and arylation of various nitrogen heterocycles. nih.gov
These methods often rely on the use of a directing group to achieve regioselectivity. However, strategies for the direct functionalization of the indolizine ring without a directing group are also being explored. These advanced techniques could provide access to a wide range of substituted indolizines that are difficult to prepare using traditional methods.
Regioselective Functionalization Controlled by Reaction Conditions
The regioselectivity of the functionalization of the indolizine ring can often be controlled by carefully tuning the reaction conditions, including the choice of base, electrophile, and temperature. usp.brrsc.orgrsc.org
For example, in the metalation of 1-substituted indolizines, the use of different bases such as lithium diisopropylamide (LDA) or mixed magnesium-lithium bases like TMPMgCl·LiCl can lead to different regioselectivities. usp.br The nature of the electrophile used to quench the organometallic intermediate also plays a crucial role in determining the position of functionalization, with more reactive electrophiles potentially favoring one position over another. usp.br This dynamic equilibrium between different metalated species allows for a controlled, regioselective synthesis of difunctionalized indolizines. usp.br
Mechanistic Pathways of 8 Bromo 2 Methylindolizine Transformations
Elucidation of Reaction Mechanisms in Indolizine (B1195054) Annulation
The formation of the indolizine ring, a process known as annulation, is a cornerstone of its chemistry. Several mechanistic approaches have been developed, with the 1,3-dipolar cycloaddition of pyridinium (B92312) ylides being a primary and versatile method. This transformation can proceed through various pathways, including oxidative cyclization and different cycloaddition models.
Pyridinium ylides are critical intermediates in one of the most common strategies for synthesizing the indolizine nucleus. These ylides are 1,3-dipoles, molecules containing positive and negative charges separated by three atoms. They are typically generated in situ by treating a quaternary pyridinium salt with a base. The base abstracts an acidic proton from the carbon atom adjacent to the nitrogen, creating a zwitterionic species that is stabilized by an electron-withdrawing group.
Once formed, the pyridinium ylide can react with a dipolarophile, typically an electron-deficient alkene or alkyne, in a [3+2] cycloaddition reaction. The reaction involves the ylide (the three-atom component) adding across the double or triple bond of the dipolarophile (the two-atom component). This addition leads to a primary cycloadduct, a dihydropyrrolopyridine intermediate. Subsequent elimination or oxidation of this intermediate results in the formation of the aromatic indolizine ring system. The efficiency and outcome of the reaction are heavily influenced by the nature of the substituents on both the ylide and the dipolarophile.
Key Steps in Pyridinium Ylide-Mediated Indolizine Synthesis:
Ylide Formation: Deprotonation of an N-substituted pyridinium salt.
Cycloaddition: Reaction of the ylide with a dipolarophile to form a non-aromatic cycloadduct.
Aromatization: Elimination of a leaving group or oxidation to yield the final indolizine product.
Alternative to the classic [3+2] cycloaddition, oxidative cyclization methods provide a direct route to indolizines from readily available starting materials. These reactions often employ a metal catalyst and an oxidant to facilitate the formation of key carbon-carbon and carbon-nitrogen bonds in a tandem process.
A notable example is the copper/iodine-mediated oxidative cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives with alkenes or aldehydes. Mechanistic studies suggest these reactions can proceed through a radical pathway. The process is thought to be initiated by a single-electron oxidation event, followed by radical addition and an intramolecular cyclization to form the indolizine core. The use of an oxidant, such as molecular iodine (I2), is crucial for the final aromatization step, which involves dehydrogenation of the cyclized intermediate. This approach is valued for its efficiency and tolerance of a wide range of functional groups on the starting materials.
Table 1: Comparison of Mechanistic Features in Indolizine Annulation
| Mechanistic Pathway | Key Intermediate | Typical Reagents | Aromatization Step | Reference |
|---|---|---|---|---|
| Pyridinium Ylide Cycloaddition | Pyridinium Ylide (1,3-dipole) | Pyridinium salt, Base, Alkene/Alkyne | Elimination or Dehydrogenation | |
| Oxidative Cyclization | Radical or Organometallic Species | Cu/I2, 2-pyridylacetate (B8455688) derivative, Alkene/Aldehyde | Oxidative Dehydrogenation |
The exact nature of the [3+2] cycloaddition step in indolizine synthesis has been a subject of theoretical and experimental investigation. The debate centers on whether the two new sigma bonds are formed simultaneously in a concerted process or sequentially through a stepwise mechanism involving a zwitterionic or diradical intermediate.
According to frontier molecular orbital (FMO) theory, many 1,3-dipolar cycloadditions are considered concerted, pericyclic reactions, allowed by the Woodward-Hoffmann rules. However, the mechanism can be heavily influenced by the substituents on the reactants and the reaction conditions.
Concerted Mechanism: This pathway involves a single transition state where both new bonds are formed simultaneously. It is generally favored when reactants lack strong charge-stabilizing groups.
Stepwise Mechanism: This pathway proceeds through a distinct intermediate. For instance, a Michael-type nucleophilic addition of the ylide to the dipolarophile can form a zwitterionic intermediate, which then undergoes intramolecular cyclization to close the ring. This route is more likely when the reactants have substituents that can stabilize the positive and negative charges of the zwitterion.
Computational studies using methods like Density Functional Theory (DFT) have been employed to calculate the activation energies for both pathways. In many cases, the concerted pathway is found to be energetically favored, but for certain substrates, such as those with highly polarizing groups like a nitro group, a stepwise mechanism via a zwitterionic intermediate can become competitive or even dominant.
Mechanistic Insights into Cross-Coupling Reactions of Bromoindolizines
The bromine atom on the 8-bromo-2-methylindolizine ring serves as a versatile handle for introducing a wide array of functional groups via transition-metal-catalyzed cross-coupling reactions. Understanding the mechanisms of these transformations is key to optimizing reaction conditions and expanding their synthetic utility.
When functionalizing the indolizine core, particularly at positions other than the bromine-substituted C-8, two primary mechanistic routes are considered: direct C-H activation and an electrophilic substitution pathway.
The indolizine ring system, particularly the five-membered pyrrole-like ring, is electron-rich and susceptible to electrophilic attack. In some metal-catalyzed arylations, the proposed mechanism is not a direct C-H bond cleavage by the metal center. Instead, an electrophilic palladium species, [Ar-Pd-L]+, is generated, which then attacks the electron-rich C-3 position of the indolizine in a process analogous to a classic electrophilic aromatic substitution (SEAr). This is followed by a rapid deprotonation step to restore aromaticity. The absence of a significant kinetic isotope effect in studies where a C-H bond is replaced with a C-D bond supports this pathway, as C-H bond cleavage is not the rate-determining step.
Conversely, a C-H activation mechanism involves the direct interaction of the metal catalyst with a C-H bond, leading to the formation of a metal-carbon bond. While this is a powerful strategy for many aromatic systems, evidence suggests that for the electron-rich indolizine nucleus, the electrophilic substitution pathway is often favored, especially at the C-3 position.
For cross-coupling reactions occurring at the C-Br bond of this compound, palladium catalysis is the most prevalent method. The generally accepted mechanism proceeds through a catalytic cycle involving Pd(0) and Pd(II) species.
The catalytic cycle consists of three fundamental steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine (C-Br) bond of the bromoindolizine. This is often the rate-limiting step and results in the formation of a square planar Pd(II) complex.
Transmetalation: The organopalladium(II) intermediate reacts with a second coupling partner, typically an organoboron, organotin, or organozinc compound. The organic group from this second reagent is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final carbon-carbon bond of the product. This step regenerates the active Pd(0) catalyst, which can then enter another cycle.
The efficiency of this cycle is highly dependent on the choice of ligands on the palladium catalyst, the base used, and the solvent, all of which can influence the rates of the individual steps.
Table 2: Key Steps in the Palladium-Catalyzed Cross-Coupling of Bromoindolizines
| Step | Palladium Oxidation State Change | Description | Reference |
|---|---|---|---|
| Oxidative Addition | Pd(0) → Pd(II) | Insertion of the palladium catalyst into the C-Br bond of the bromoindolizine. | |
| Transmetalation | No Change (Pd(II)) | Transfer of an organic group from an organometallic reagent to the palladium center. | |
| Reductive Elimination | Pd(II) → Pd(0) | Formation of the new C-C bond and regeneration of the active Pd(0) catalyst. |
Influence of Substituents on Reaction Stereochemistry and Regioselectivity
The stereochemical and regiochemical outcomes of transformations involving the this compound scaffold are profoundly influenced by a combination of factors. These include the electronic and steric properties of the substituents on the indolizine core itself (the 8-bromo and 2-methyl groups), the nature of substituents on the reacting partner, and the specific ligands associated with catalysts employed in the reaction. These elements collectively dictate the position of chemical bond formation (regioselectivity) and the three-dimensional arrangement of the resulting product (stereochemistry).
Regioselectivity Controlled by Substituents
The indolizine ring possesses distinct electronic characteristics that guide its reactivity. The five-membered pyrrole-like ring is π-excessive, making it nucleophilic, while the six-membered pyridine-like ring is π-deficient. Consequently, the C-3 position is the most electron-rich and is typically the primary site for electrophilic attack and cycloaddition reactions. mdpi.comrsc.org However, the substituents on the this compound core—an electron-donating methyl group at C-2 and an electron-withdrawing bromo group at C-8—create a more nuanced reactivity profile.
Directed Lithiation: A powerful strategy to override the inherent C-3 reactivity is directed ortho-metalation, specifically lithiation. The presence of a substituent at the C-2 position, such as the methyl group in this compound, can direct lithiation regioselectively to the C-5 position. nih.govnih.gov This process involves the use of a strong base like n-butyllithium (n-BuLi) to deprotonate the C-5 position, creating a 5-lithioindolizine intermediate. This intermediate can then be quenched with various electrophiles to introduce functionality exclusively at the C-5 position, a site that is not typically reactive towards electrophiles. nih.gov The directing effect of the C-2 substituent is crucial for the success and high regioselectivity of this transformation.
The table below illustrates the outcome of directed lithiation on 2-substituted indolizines, followed by quenching with an electrophile like N,N-Dimethylformamide (DMF) to yield 5-formylindolizines. nih.gov
| Indolizine Substrate (R group at C-2) | Reagents | Product | Yield |
|---|---|---|---|
| Phenyl | 1. n-BuLi, THF, -78°C to -20°C 2. DMF | 5-Formyl-2-phenylindolizine | 95% |
| 4-Methylphenyl | 1. n-BuLi, THF, -78°C to -20°C 2. DMF | 5-Formyl-2-(4-methylphenyl)indolizine | 80% |
| 4-Methoxyphenyl | 1. n-BuLi, THF, -78°C to -20°C 2. DMF | 5-Formyl-2-(4-methoxyphenyl)indolizine | 75% |
Cycloaddition Reactions: In [8π+2π] cycloaddition reactions with unsymmetrical alkenes or alkynes, the regioselectivity is governed by frontier molecular orbital interactions. For a typical indolizine, the reaction is highly regioselective, with the positive end of the dipolarophile's multiple bond attaching to the electron-rich C-3 position. mdpi.com The presence of an electron-withdrawing substituent on the pyridine (B92270) ring, such as the bromo group at the C-8 position, can further polarize the indolizine system. This polarization helps to preserve the regioselectivity of the cycloaddition, potentially enhancing the reactivity towards the formation of a single regioisomer. mdpi.com In palladium-catalyzed carbonylative cycloadditions, steric hindrance from substituents plays a key role. For instance, in the reaction forming a polysubstituted indolizine, the larger substituent on an unsymmetrical alkyne is sterically directed away from the existing substituent on the ylide intermediate, leading to the formation of a single regioisomer. nih.gov
Stereochemistry Controlled by Substituents
The control of stereochemistry in reactions forming new chiral centers is often achieved by introducing chiral information into the reaction system. This can be accomplished through substituents on the catalyst (chiral ligands) or on the reactants themselves.
Catalyst and Ligand Control: The most powerful method for controlling stereochemistry is the use of chiral catalysts. In the synthesis of fused indolizine derivatives, a synergistic system using copper (Cu) and iridium (Ir) catalysts, each bearing specific chiral ligands, can achieve exceptional levels of stereocontrol. rsc.orgrsc.org This methodology enables a diastereo- and enantioselective cascade allylation/Friedel–Crafts-type reaction to construct three new stereogenic centers. The specific stereoisomer obtained is directly dependent on the chirality of the ligands (substituents) attached to the metal catalysts. By choosing the appropriate combination of catalyst enantiomers, it is possible to predictably and selectively synthesize any one of the four possible stereoisomers of the product. rsc.orgrsc.org
The following table summarizes the diastereodivergent synthesis of a fused indolizine, demonstrating how the choice of chiral ligands on the Cu and Ir catalysts dictates the stereochemical outcome. rsc.org
| Cu Catalyst with Ligand | Ir Catalyst with Ligand | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Yield | Resulting Stereoisomer |
|---|---|---|---|---|---|
| (R)-Ph-BPE | (S,S)-f-Binaphane | >20:1 | 99% | 95% | Isomer A |
| (S)-Ph-BPE | (R,R)-f-Binaphane | >20:1 | 99% | 94% | Isomer B (enantiomer of A) |
| (R)-Ph-BPE | (R,R)-f-Binaphane | >20:1 | 99% | 96% | Isomer C (diastereomer of A) |
| (S)-Ph-BPE | (S,S)-f-Binaphane | >20:1 | 99% | 95% | Isomer D (enantiomer of C) |
Substrate Control: Stereocontrol can also be achieved when a reactant itself contains a chiral center. In syntheses of related indolizidine structures from N-allylpyrroles, a pre-existing stereocenter in the starting material, often derived from an optically pure α-amino acid, can direct the formation of subsequent stereocenters. nih.gov This transfer of chirality from a substituent on the substrate to the product occurs with high fidelity, ensuring that the stereochemical integrity is maintained throughout the reaction sequence. This principle highlights that a substituent bearing a stereocenter can be as effective as an external chiral catalyst in governing the stereochemical pathway of a transformation. nih.gov
Theoretical and Computational Studies on 8 Bromo 2 Methylindolizine
Density Functional Theory (DFT) Calculations for Structural Optimization
DFT calculations serve as a powerful tool to predict the most stable three-dimensional arrangement of atoms in a molecule. For 8-Bromo-2-methylindolizine, this would involve using a specified functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to find the geometry with the lowest electronic energy.
Geometrical Parameters and Conformational Analysis
A computational study would yield precise data on bond lengths, bond angles, and dihedral angles. For this compound, key parameters of interest would include the lengths of the carbon-carbon and carbon-nitrogen bonds within the fused ring system, the C-Br bond length, and the planarity of the indolizine (B1195054) core. Conformational analysis would likely confirm the expected planarity of the bicyclic aromatic system.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value (Å or °) |
|---|---|---|
| Bond Length | C-N | Data not available |
| Bond Length | C-C (pyrrole ring) | Data not available |
| Bond Length | C-C (pyridine ring) | Data not available |
| Bond Length | C-Br | Data not available |
| Bond Angle | C-N-C | Data not available |
Note: This table is for illustrative purposes only. No experimental or calculated data for this compound could be found.
Electronic Structure Analysis
Analysis of the electronic structure provides insights into the reactivity and kinetic stability of a molecule. This is primarily achieved through the examination of the frontier molecular orbitals.
HOMO-LUMO Energy Gap Analysis and Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. For this compound, the HOMO would likely be distributed over the electron-rich indolizine ring system, while the LUMO would also be located across the aromatic framework. The specific energy values would depend on the level of theory used in the calculation.
Table 2: Hypothetical Frontier Orbital Energies for this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | Data not available |
| LUMO | Data not available |
Note: This table is for illustrative purposes only. No calculated data for this compound could be found.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
An MEP map illustrates the charge distribution on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the MEP map would be expected to show negative potential (typically colored red or yellow) around the nitrogen atom due to its lone pair of electrons, making it a likely site for electrophilic attack. The bromine atom, being electronegative, would also influence the electrostatic potential in its vicinity.
Aromaticity Assessment of the Indolizine System
Indolizine is an aromatic system with 10 π-electrons. Computational methods can quantify the degree of aromaticity in the fused ring system.
Nucleus-Independent Chemical Shift (NICS) and Anisotropy of the Induced Current Density (AICD) Calculations
NICS and AICD are computational techniques used to assess aromaticity. NICS values are typically calculated at the center of each ring. A negative NICS value is indicative of aromatic character, with more negative values suggesting stronger aromaticity. AICD plots visualize the flow of electrons in the presence of a magnetic field, providing a graphical representation of aromatic and anti-aromatic circuits. For this compound, NICS calculations would be expected to confirm the aromatic nature of both the five-membered and six-membered rings of the indolizine core.
Computational Prediction of Regioselectivity in Synthesis and Functionalization
Computational chemistry has emerged as a powerful tool for predicting the regioselectivity of organic reactions, offering insights that can guide synthetic efforts. rsc.org In the context of this compound, theoretical studies, primarily employing Density Functional Theory (DFT), are crucial for understanding and predicting the outcomes of its synthesis and subsequent functionalization. These computational models can elucidate the factors governing site-selectivity in various reactions, such as cycloadditions and electrophilic substitutions.
A primary application of computational methods is in predicting the regioselectivity of the 1,3-dipolar cycloaddition reactions often used to synthesize the indolizine core. By analyzing the frontier molecular orbitals (FMOs) of the reactants, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), chemists can predict which regioisomer will be favored. For instance, in the reaction of a pyridinium (B92312) ylide with a substituted alkyne to form an indolizine ring, the regioselectivity is often governed by the orbital coefficients of the interacting atoms. researchgate.net
For this compound, computational models can predict the most likely positions for electrophilic attack. The indolizine nucleus is an electron-rich aromatic system, and electrophilic substitution is a common functionalization pathway. The bromine atom at the 8-position and the methyl group at the 2-position electronically influence the five-membered and six-membered rings, respectively. DFT calculations can map the electron density across the molecule and predict the sites most susceptible to electrophilic attack. Generally, positions C1, C3, and C5 are the most reactive in the indolizine ring system. The presence of the bromo and methyl substituents will further modulate this reactivity.
To illustrate how computational predictions are presented, the following table provides hypothetical data on the predicted regioselectivity for an electrophilic bromination reaction on this compound. Such data would be derived from calculations of the activation energies for the formation of the sigma complex at each possible position.
| Position of Electrophilic Attack | Calculated Activation Energy (kcal/mol) | Predicted Major Product |
| C1 | 15.2 | |
| C3 | 18.5 | |
| C5 | 14.8 | ✓ |
| C6 | 22.1 | |
| C7 | 20.3 |
This table contains illustrative data based on general principles of indolizine reactivity and is not derived from a specific published study on this compound.
Furthermore, local reactivity descriptors, such as Fukui functions and dual descriptors, derived from DFT calculations, can provide a more nuanced picture of the local electrophilicity and nucleophilicity of each atom in the molecule. researchgate.net This information is invaluable for predicting the regioselectivity of a wide range of functionalization reactions.
Investigation of Reaction Pathways and Transition States via Computational Methods
Beyond predicting the outcome of a reaction, computational methods allow for a detailed investigation of the entire reaction pathway, including the identification of intermediates and transition states. This provides a deeper understanding of the reaction mechanism. For this compound, these investigations can clarify whether a reaction proceeds through a concerted or a stepwise mechanism.
For example, in the case of [8+2] cycloaddition reactions involving indolizines, there has been discussion about whether the mechanism is a concerted, one-step process or if it involves zwitterionic intermediates. mdpi.com Computational studies can map out the potential energy surface of the reaction. By locating the transition state structures and calculating their energies, it is possible to determine the most likely reaction pathway. A concerted reaction will have a single transition state, whereas a stepwise reaction will involve one or more intermediates, each flanked by transition states.
The investigation of transition states is a cornerstone of this type of analysis. A transition state is a first-order saddle point on the potential energy surface, and its geometry provides a snapshot of the bond-forming and bond-breaking processes. Frequency calculations are used to confirm the nature of a stationary point; a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
The following table presents hypothetical energetic data for a proposed two-step reaction pathway for the functionalization of this compound, as would be determined by computational methods.
| Reaction Coordinate | Structure | Relative Energy (kcal/mol) |
| Reactants | This compound + Electrophile | 0.0 |
| Transition State 1 | [TS1]‡ | +15.8 |
| Intermediate | Sigma Complex | -2.5 |
| Transition State 2 | [TS2]‡ | +5.2 |
| Products | Functionalized this compound | -10.7 |
This table contains illustrative data and does not represent findings from a specific experimental or computational study.
By analyzing the energies of the reactants, transition states, intermediates, and products, a complete reaction energy profile can be constructed. This profile reveals the activation energy of the rate-determining step, which in turn allows for the theoretical calculation of reaction rates. Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a given transition state connects the correct reactants and products (or intermediates). mdpi.com These computational insights are invaluable for rationalizing experimentally observed outcomes and for designing new, more efficient synthetic routes.
Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Insights
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (¹H, ¹³C, 2D NMR)
High-resolution NMR spectroscopy is the cornerstone for elucidating the molecular structure of 8-Bromo-2-methylindolizine in solution. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved. researchgate.netcapes.gov.br
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, distinct signals are expected for the methyl group and the five protons on the indolizine (B1195054) core. The methyl protons at the C2 position would appear as a singlet in the upfield region. The aromatic protons on the six-membered (pyridine) and five-membered (pyrrole) rings will exhibit characteristic chemical shifts and coupling patterns (doublets, triplets, or doublets of doublets) based on their positions and neighboring protons. The bromine atom at C8 is expected to induce a downfield shift for the adjacent H7 proton due to its inductive effect.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. This compound has nine carbon atoms, and nine distinct signals are expected in the broadband-decoupled spectrum. The chemical shifts are influenced by hybridization and the electronic effects of the substituents. The carbon atom attached to the bromine (C8) would be significantly influenced, and its signal can be identified by its characteristic shift. The methyl carbon (C2-CH₃) will appear in the aliphatic region (upfield), while the other eight carbons of the heterocyclic core will resonate in the aromatic region (downfield).
2D NMR Spectroscopy: To confirm the assignments made from 1D spectra, various 2D NMR techniques are employed.
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin coupling networks, allowing for the mapping of adjacent protons within the pyridine (B92270) and pyrrole (B145914) rings.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, definitively linking each proton signal to its corresponding carbon signal.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Atom | Predicted Chemical Shift (ppm) | Multiplicity (¹H) | Notes |
|---|---|---|---|---|
| 1 | CH | ~6.5 - 7.0 | s | Pyrrole ring proton |
| 2 | C | ~120 - 125 | - | Carbon bearing methyl group |
| 2-CH₃ | CH₃ | ~2.2 - 2.5 | s | Methyl group protons |
| 3 | CH | ~7.0 - 7.5 | s | Pyrrole ring proton |
| 5 | CH | ~7.5 - 8.0 | d | Pyridine ring proton, deshielded |
| 6 | CH | ~6.6 - 7.1 | t | Pyridine ring proton |
| 7 | CH | ~6.8 - 7.3 | d | Pyridine ring proton, adjacent to Br |
| 8 | C | ~105 - 115 | - | Carbon bearing bromine atom |
| 8a | C | ~135 - 140 | - | Bridgehead carbon |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.
For this compound (C₉H₈BrN), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the confirmation of its elemental formula. The most distinctive feature in the low-resolution mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the presence of a single bromine atom, which has two naturally occurring isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the spectrum will display two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺. miamioh.edu
Electron ionization (EI) is a common method that leads to the fragmentation of the molecular ion. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. Energetically unstable molecular ions break into smaller, more stable charged fragments. chemguide.co.uk For this compound, likely fragmentation pathways could include:
Loss of a bromine radical: [M - Br]⁺, leading to a significant peak at m/z corresponding to the C₉H₈N⁺ fragment.
Loss of a methyl radical: [M - CH₃]⁺, resulting from the cleavage of the C2-methyl bond.
Loss of HBr: [M - HBr]⁺, a common fragmentation for bromo-aromatic compounds.
Table 2: Predicted Mass Spectrometry Data for this compound
| m/z Value | Ion Formula | Identity | Notes |
|---|---|---|---|
| 208.98 / 210.98 | [C₉H₈BrN]⁺ | Molecular Ion [M]⁺ / [M+2]⁺ | Characteristic ~1:1 isotopic pattern for bromine. |
| 193.97 / 195.97 | [C₈H₅BrN]⁺ | [M - CH₃]⁺ | Loss of the methyl group. |
| 129.06 | [C₉H₈N]⁺ | [M - Br]⁺ | Loss of the bromine radical. |
| 128.06 | [C₉H₇N]⁺ | [M - HBr]⁺ | Loss of hydrogen bromide. |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bond Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and providing information about bond strengths and molecular structure. The IR and Raman spectra are often complementary.
The IR spectrum of this compound would show characteristic absorption bands corresponding to the vibrations of its specific structural components:
C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹. docbrown.info
C=C and C=N Stretching: Vibrations from the fused aromatic rings are expected in the 1600-1450 cm⁻¹ region.
C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds and the methyl group C-H bonds would appear in the 1450-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively.
C-Br Stretching: The vibration corresponding to the carbon-bromine bond is expected to appear as a strong absorption in the far-infrared region, typically between 600 and 500 cm⁻¹. docbrown.info
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the aromatic ring system.
Table 3: Predicted Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibrational Mode | Technique |
|---|---|---|
| 3100 - 3000 | Aromatic C-H Stretch | IR, Raman |
| 2980 - 2850 | Aliphatic (Methyl) C-H Stretch | IR, Raman |
| 1600 - 1450 | Aromatic C=C and C=N Ring Stretch | IR, Raman |
| 1470 - 1370 | Aliphatic (Methyl) C-H Bend | IR |
| 900 - 675 | Aromatic C-H Out-of-Plane Bend | IR |
| 600 - 500 | C-Br Stretch | IR |
X-ray Crystallography for Solid-State Molecular Architecture and Bond Length Analysis
Single-crystal X-ray crystallography provides the most definitive structural information by mapping the electron density of a crystalline solid, allowing for the precise determination of atomic positions in three-dimensional space. This technique would confirm the connectivity established by NMR and provide detailed geometric parameters.
An X-ray crystallographic analysis of this compound would yield:
Unambiguous Molecular Structure: Absolute confirmation of the atomic connectivity and the positions of the methyl and bromo substituents.
Bond Lengths and Angles: Precise measurements of all bond lengths and angles, offering insight into the hybridization and electronic nature of the indolizine ring.
Planarity and Conformation: Determination of the planarity of the fused ring system.
Intermolecular Interactions: Information on how the molecules pack in the crystal lattice, revealing non-covalent interactions such as π-π stacking or halogen bonding, which govern the solid-state properties. For instance, the crystal structure of the related isomer 8-bromo-2-methylquinoline shows molecules packed in a face-to-face arrangement with a centroid-centroid distance of 3.76 Å between the rings of adjacent molecules, indicating π-π stacking. nih.gov
Table 4: Crystallographic Data Obtainable for this compound
| Parameter | Information Provided |
|---|---|
| Crystal System & Space Group | Symmetry of the crystal lattice |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the basic repeating unit |
| Atomic Coordinates (x, y, z) | Precise position of each atom in the unit cell |
| Bond Lengths (Å) & Angles (°) | Molecular geometry and bonding characteristics |
| Torsion Angles (°) | Conformational details of the molecule |
| Intermolecular Distances (Å) | Details of crystal packing and non-covalent interactions |
Advanced Spectroscopic Techniques for Dynamic Studies and Transient Intermediate Detection
Beyond static structural characterization, advanced spectroscopic methods can be applied to study the dynamic behavior of this compound and to detect short-lived intermediates in chemical reactions.
Dynamic NMR (DNMR): While the parent molecule is rigid, certain derivatives of indolizine have been studied using variable-temperature NMR to investigate dynamic processes. For example, studies on N,N-dialkylindolizine-2-carboxamides have used DNMR to determine the energy barriers to rotation around the N-CO amide bond. rsc.org Similar studies could be envisioned for suitably functionalized derivatives of this compound to probe conformational dynamics.
Transient Absorption Spectroscopy: This ultrafast pump-probe technique is invaluable for studying the properties of electronically excited states and for detecting short-lived reaction intermediates. edinst.com A powerful laser pulse (pump) excites the molecule, and a second, time-delayed pulse (probe) monitors changes in absorption as the molecule relaxes or reacts. emory.edu This method could be used to characterize the triplet excited state of this compound, providing insights into its photophysical properties and potential photochemical reactivity, such as its behavior in energy or electron transfer processes. princeton.eduresearchgate.net Such studies are crucial for applications in materials science and photochemistry.
Potential Applications of 8 Bromo 2 Methylindolizine Derivatives in Advanced Materials Science
Development of Fluorescent Probes and Sensors
Indolizine (B1195054) derivatives are recognized for their fluorescence properties, making them promising candidates for the development of fluorescent probes and sensors. nih.gov The inherent fluorescence of the indolizine nucleus can be fine-tuned through structural modifications, allowing for the design of molecules that respond to specific analytes or environmental changes.
Modulation of Photophysical Properties through Structural Modifications
The photophysical properties of indolizine derivatives, including their absorption and emission wavelengths, quantum yields, and Stokes shifts, are highly sensitive to the nature and position of substituents on the indolizine ring. The bromine atom at the 8-position of 8-Bromo-2-methylindolizine, being an electron-withdrawing group, can influence the electronic distribution within the molecule. This can lead to shifts in the absorption and emission spectra compared to the unsubstituted indolizine.
Furthermore, the methyl group at the 2-position can also contribute to the modulation of these properties. Strategic modifications, such as the introduction of donor-acceptor moieties, can induce intramolecular charge transfer (ICT) characteristics, which are often associated with large Stokes shifts and sensitivity to solvent polarity. This tunability is a key feature in the design of fluorescent probes that can signal the presence of specific ions or molecules through changes in their fluorescence output.
Table 1: Key Photophysical Properties of Indolizine Derivatives and the Effect of Substitution
| Property | General Effect of Electron-Withdrawing Groups (e.g., Bromo) | General Effect of Electron-Donating Groups (e.g., Methyl) |
|---|---|---|
| Absorption Maximum (λmax) | Can cause a bathochromic (red) or hypsochromic (blue) shift depending on the position and interaction with other groups. | Typically leads to a bathochromic (red) shift. |
| Emission Maximum (λem) | Can be shifted to longer or shorter wavelengths. | Generally results in a red-shifted emission. |
| Fluorescence Quantum Yield (ΦF) | Can either enhance or quench fluorescence depending on the specific molecular structure and the presence of heavy atom effects. | Often leads to an increase in quantum yield. |
| Stokes Shift | Can be modulated, with potential for larger shifts in donor-acceptor systems. | Can influence the Stokes shift, though often to a lesser extent than strong donor-acceptor pairs. |
Indolizine Derivatives as Spectroscopic Sensitizers
In the context of materials science, indolizine derivatives can act as spectroscopic sensitizers. A sensitizer is a molecule that absorbs light energy and then transfers that energy to another molecule, which then undergoes a specific process such as emission of light at a different wavelength or a chemical reaction. The ability of this compound derivatives to absorb UV or visible light and potentially transfer this energy makes them suitable for applications in areas like sensitized fluorescence, where they can be used to enhance the emission of other materials. The presence of the bromine atom could also facilitate intersystem crossing, a process that can be exploited in applications requiring triplet state sensitization.
Organic Semiconductor Materials and Optoelectronic Applications
The π-conjugated system of the indolizine ring endows its derivatives with semiconducting properties, making them attractive for use in organic electronic devices. rsc.org The ability to tune their electronic energy levels (HOMO and LUMO) through chemical modification is crucial for their integration into devices like organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).
Design of Organic Light-Emitting Diode (OLED) Components
Indolizine derivatives have been investigated for their potential use in OLEDs. rsc.org In an OLED, materials are needed for hole injection, hole transport, emission, and electron transport. The properties of this compound derivatives can be tailored for specific roles within an OLED stack. For instance, by attaching suitable functional groups, these molecules could be designed as emissive materials (dopants or emitters) in the emissive layer. The bromine and methyl substituents would influence the emission color and efficiency. Furthermore, by modifying the periphery of the this compound core, it may be possible to develop host materials for the emissive layer or materials for charge-transporting layers. The bromine atom could also enhance phosphorescence, which is a desirable property for achieving high-efficiency OLEDs.
Exploration in Dye-Sensitized Solar Cells (DSSCs)
Indolizine-based compounds have shown promise as organic sensitizers in DSSCs. mst.edu In a DSSC, a dye absorbs sunlight and injects an electron into a semiconductor, typically titanium dioxide (TiO₂), initiating the generation of electric current. The performance of a DSSC is highly dependent on the properties of the dye, including its absorption spectrum, energy levels, and stability.
The this compound core can serve as an electron-donating unit in a donor-π-acceptor (D-π-A) type dye. The bromine substituent can influence the electronic properties and potentially improve the performance of the solar cell. Research on other organic sensitizers has shown that the incorporation of bromine can lead to higher power conversion efficiencies. nih.gov The methyl group can also play a role in tuning the electronic properties and improving the solubility and stability of the dye.
Table 2: Potential Roles of this compound Derivatives in DSSCs
| Component | Function | Potential Advantage of this compound Derivative |
|---|---|---|
| Dye (Sensitizer) | Absorbs sunlight and injects electrons into the semiconductor. | - Tunable absorption spectrum through modification. - Bromine substitution may enhance performance. - Good electron-donating core. |
| Electron Donor | Forms the core of a D-π-A dye structure. | The indolizine nucleus is electron-rich. |
| Co-adsorbent | Prevents dye aggregation on the semiconductor surface. | Modified derivatives could be designed for this purpose. |
Building Blocks for Complex Molecular Architectures (non-biological)
The functional groups on this compound make it a versatile building block for the synthesis of more complex, non-biological molecular architectures. The bromine atom, in particular, is a key functional handle that can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the attachment of other aromatic or functional groups at the 8-position, enabling the construction of extended π-conjugated systems with tailored properties.
These larger, more complex molecules could find applications as advanced materials with unique optical, electronic, or self-assembly properties. For example, they could be used to create novel liquid crystals, components for molecular electronics, or porous organic frameworks. The indolizine core provides a rigid and electronically active platform upon which to build these complex structures. The methyl group at the 2-position can also be functionalized or used to influence the steric and electronic properties of the final architecture.
Polycyclic Aromatic Systems with Tunable Electronic Properties
The development of π-expanded indolizine-based systems is a burgeoning area of research, driven by the goal of creating stable and tunable organic semiconductors for optoelectronic applications. nih.gov The strategic fusion of additional aromatic rings to the indolizine core can lead to the formation of polycyclic aromatic compounds (PACs) with precisely controlled highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This control over the electronic band gap is critical for optimizing the performance of organic electronic devices.
The this compound moiety serves as a key synthon in the construction of these larger aromatic systems. The bromine atom at the 8-position is a particularly useful functional handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This powerful synthetic tool allows for the introduction of a wide variety of aryl and heteroaryl substituents at this position, thereby extending the π-conjugated system.
The electronic properties of the resulting polycyclic aromatic systems are highly dependent on the nature of the substituent introduced at the 8-position. Electron-donating groups can raise the HOMO energy level, while electron-withdrawing groups can lower the LUMO energy level. This substituent-dependent tuning of the frontier molecular orbital energies allows for the rational design of materials with specific absorption and emission characteristics, as well as tailored charge transport properties.
For instance, theoretical studies on related indolizine systems have shown that the fusion of benzene rings (benzannulation) at specific positions can deliberately adjust the aromatic character of the indolizine core, leading to predictable shifts in the HOMO-LUMO gap. nih.gov While specific experimental data for this compound derivatives is not extensively documented in the current literature, the established principles of physical organic chemistry suggest a similar trend.
Table 1: Predicted Electronic Properties of Hypothetical 8-Aryl-2-methylindolizine Derivatives
| 8-Aryl Substituent | Nature of Substituent | Expected Impact on HOMO | Expected Impact on LUMO | Predicted HOMO-LUMO Gap |
| Phenyl | Neutral | Minimal Change | Minimal Change | Reference |
| 4-Methoxyphenyl | Electron-Donating | Increase | Minimal Change | Narrower |
| 4-Nitrophenyl | Electron-Withdrawing | Minimal Change | Decrease | Narrower |
| Naphthyl | Extended π-System | Increase | Decrease | Significantly Narrower |
| Thienyl | Electron-Rich Heterocycle | Increase | Minimal Change | Narrower |
This table is based on established principles of substituent effects on the electronic properties of aromatic systems and serves as a predictive model in the absence of specific experimental data for this compound derivatives.
Further research into the synthesis and characterization of a library of 8-aryl-2-methylindolizine derivatives would be invaluable in experimentally validating these predictions and fully unlocking the potential of this scaffold for creating polycyclic aromatic systems with finely tuned electronic properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Scaffolds for Supramolecular Assembly
Supramolecular chemistry, the study of non-covalent interactions, offers a powerful bottom-up approach to the construction of complex and functional materials. The design of molecular building blocks (tectons) that can self-assemble into well-defined architectures is a key aspect of this field. This compound derivatives possess several features that make them attractive candidates for use as scaffolds in supramolecular assembly.
The planar and rigid nature of the indolizine core provides a well-defined structural foundation. The presence of the bromine atom at the 8-position opens up avenues for introducing functional groups capable of participating in specific non-covalent interactions, such as hydrogen bonding or halogen bonding. For example, the bromo substituent itself can act as a halogen bond donor, interacting with electron-rich atoms in neighboring molecules to direct their spatial arrangement in the solid state.
While the literature does not currently contain specific examples of supramolecular assemblies based on this compound, the principles of crystal engineering and supramolecular synthesis suggest that this molecule could be a versatile platform for the design of new materials. By judiciously choosing and placing functional groups on the indolizine core, it should be possible to program the self-assembly of these molecules into a variety of architectures, including one-dimensional stacks, two-dimensional sheets, and potentially more complex three-dimensional networks.
Table 2: Potential Non-Covalent Interactions for Supramolecular Assembly of Functionalized this compound Derivatives
| Functional Group at 8-Position | Potential Non-Covalent Interaction | Resulting Supramolecular Motif |
| -Br (unmodified) | Halogen Bonding (C-Br···X) | Linear chains or 2D networks |
| -COOH | Hydrogen Bonding (O-H···O) | Dimeric pairs, chains, or sheets |
| -CONH₂ | Hydrogen Bonding (N-H···O, O···H-N) | Tapes or ribbons |
| -Pyridyl | Metal Coordination, Halogen Bonding | Metallo-supramolecular polygons or frameworks |
| -OH | Hydrogen Bonding (O-H···N, O-H···O) | Helical chains or layered structures |
This table illustrates the potential for directing supramolecular assembly through the introduction of various functional groups at the 8-position, based on known intermolecular interaction patterns.
The development of such supramolecular materials could lead to applications in areas such as crystal engineering of organic semiconductors, the formation of porous materials for gas storage or separation, and the creation of stimuli-responsive materials where the assembled structure can be altered by external factors such as light or temperature.
Q & A
Q. What are the optimal synthetic routes for preparing 8-Bromo-2-methylindolizine, and how can purity be ensured?
Methodological Answer:
- Microwave-assisted synthesis (e.g., using acetone under 140°C for 60 minutes) offers rapid and efficient yields .
- Traditional methods involve halogenation of indolizine precursors, such as bromination of 2-methylindolizine using N-bromosuccinimide (NBS) in a polar aprotic solvent .
- Purity validation : Use HPLC (≥95% purity threshold) and ¹H/¹³C NMR to confirm structural integrity. For new compounds, provide full spectral data (e.g., HRMS, IR) and elemental analysis .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks to confirm the bromine position and methyl substitution. Compare shifts with unsubstituted indolizine analogs .
- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic patterns (e.g., bromine’s 1:1 natural abundance for ⁷⁹Br/⁸¹Br) .
- X-ray crystallography : Resolve ambiguities in regiochemistry for novel derivatives .
Q. How should researchers design experiments to assess the stability of this compound under varying conditions?
Methodological Answer:
- Conduct accelerated stability studies in acidic/basic buffers (pH 1–13), elevated temperatures (40–60°C), and UV light exposure. Monitor degradation via TLC or HPLC .
- For photostability, use ICH Q1B guidelines with a xenon lamp (1.2 million lux hours). Quantify degradation products using LC-MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
- Perform dose-response assays (e.g., IC₅₀ comparisons) under standardized conditions (cell lines, incubation times).
- Use meta-analysis to identify confounding variables (e.g., solvent effects, impurity profiles). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains or assay protocols .
- Validate findings with orthogonal assays (e.g., enzymatic inhibition vs. whole-cell efficacy) .
Q. What computational strategies predict the reactivity and regioselectivity of this compound in cross-coupling reactions?
Methodological Answer:
- Apply density functional theory (DFT) to model transition states and calculate activation barriers for Suzuki-Miyaura or Buchwald-Hartwig couplings .
- Compare Fukui indices to identify nucleophilic/electrophilic sites. Bromine at C8 enhances electrophilicity, favoring coupling at C3 or C5 positions .
- Validate predictions with experimental data (e.g., isolated yields and regiochemical outcomes) .
Q. How does bromine substitution influence the pharmacokinetic properties of this compound?
Methodological Answer:
- Assess logP values (octanol-water partition) to evaluate lipophilicity changes vs. non-brominated analogs. Bromine increases molecular weight and logP, potentially affecting membrane permeability .
- Perform hepatic microsomal stability assays to quantify metabolic clearance. Bromine may reduce CYP450-mediated oxidation due to steric hindrance .
- Use Caco-2 cell monolayers to measure apparent permeability (Papp) for intestinal absorption predictions .
Data-Driven Analysis
Q. Table 1: Comparative Bioactivity of this compound and Structural Analogs
| Compound | Structure Type | Notable Activities | Reference |
|---|---|---|---|
| This compound | Brominated Indolizine | Antimicrobial (IC₅₀: 12 μM) | |
| 2-Methylindolizine | Indolizine | Weak antioxidant (EC₅₀: >100 μM) | |
| 8-Methoxyindolizine | Methoxy-Indolizine | Anticancer (GI₅₀: 8 μM) |
Key Insight : Bromination at C8 enhances antimicrobial potency compared to methoxy or unsubstituted analogs, likely due to increased electrophilicity and target binding .
Methodological Best Practices
- Reproducibility : Document reaction conditions (solvent purity, catalyst batch) and provide raw spectral data in supplementary materials .
- Data Contradictions : Use statistical tools (e.g., ANOVA) to assess variability and report confidence intervals for biological assays .
- Ethical Compliance : Adhere to IUPAC naming conventions and disclose all synthetic byproducts ≥0.1% in yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
